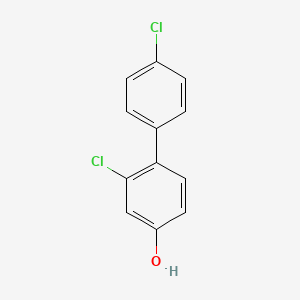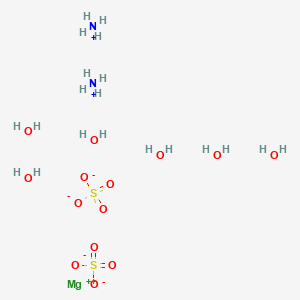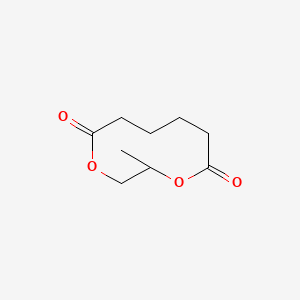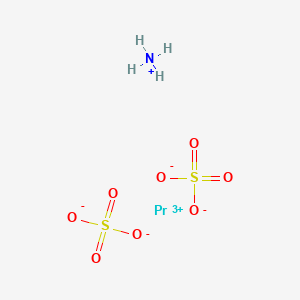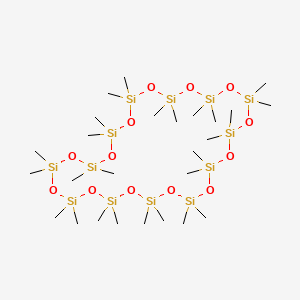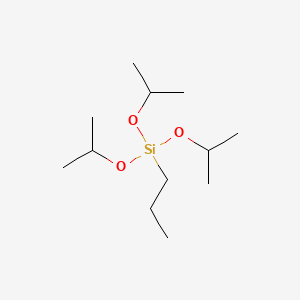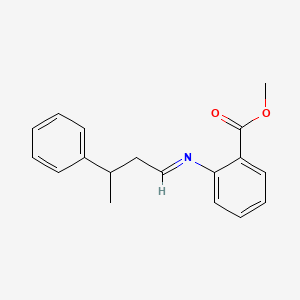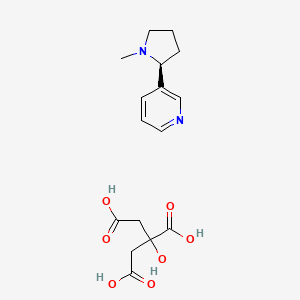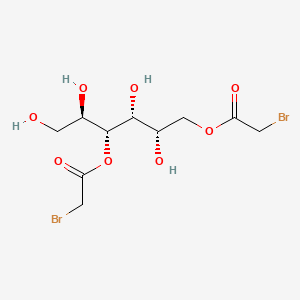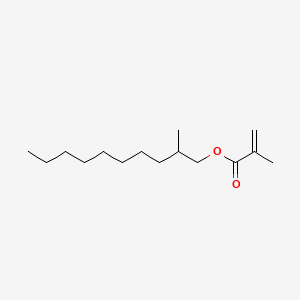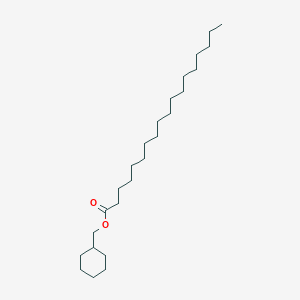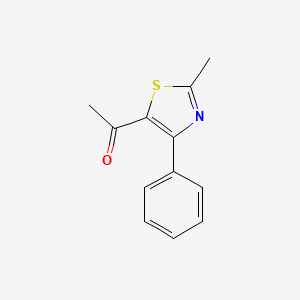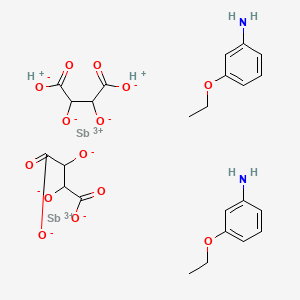
1-Tetratetracontanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tetratetracontanol: is a long-chain fatty alcohol with the molecular formula C44H90O . It is a straight-chain saturated alcohol, characterized by a long hydrocarbon chain with a hydroxyl group (-OH) at one end. This compound is notable for its high molecular weight of 635.1848 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Tetratetracontanol can be synthesized through the hydrogenation of long-chain fatty acids or their esters. The process typically involves the reduction of the corresponding fatty acid using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources like plant waxes or animal fats. The extracted fatty acids are then subjected to hydrogenation to yield the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tetratetracontanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Although already in its reduced form, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products:
Oxidation: Tetratetracontanoic acid or tetratetracontanal.
Reduction: Tetratetracontane.
Substitution: 1-Chlorotetratetracontane.
Wissenschaftliche Forschungsanwendungen
1-Tetratetracontanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in the study of long-chain alcohols and their properties.
Biology: Investigated for its role in biological membranes and its effects on membrane fluidity.
Medicine: Explored for potential therapeutic applications due to its biocompatibility and low toxicity.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its emollient properties.
Wirkmechanismus
The mechanism of action of 1-Tetratetracontanol primarily involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .
Vergleich Mit ähnlichen Verbindungen
1-Tetradecanol: A shorter-chain fatty alcohol with similar properties but a lower molecular weight.
1-Hexadecanol:
1-Octadecanol:
Uniqueness: 1-Tetratetracontanol stands out due to its exceptionally long hydrocarbon chain, which imparts unique physical and chemical properties. Its high molecular weight and long chain length make it particularly useful in applications requiring high melting points and specific interactions with lipid membranes.
Eigenschaften
CAS-Nummer |
236741-13-2 |
|---|---|
Molekularformel |
C44H90O |
Molekulargewicht |
635.2 g/mol |
IUPAC-Name |
tetratetracontan-1-ol |
InChI |
InChI=1S/C44H90O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45/h45H,2-44H2,1H3 |
InChI-Schlüssel |
WUIWPYNTIMBIRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


